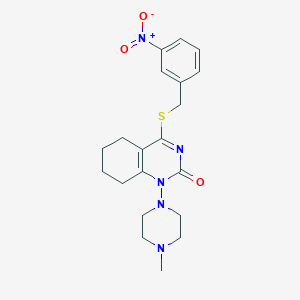

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-22-9-11-23(12-10-22)24-18-8-3-2-7-17(18)19(21-20(24)26)29-14-15-5-4-6-16(13-15)25(27)28/h4-6,13H,2-3,7-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSIMPBYGXQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 920202-73-9) is a compound that has garnered attention for its potential biological activities. This review synthesizes current research findings related to its pharmacological properties, including antitumor, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H23N5O3S

- Molecular Weight : 401.5 g/mol

- Structure : The compound features a piperazine moiety linked to a quinazolinone structure with a nitrobenzyl thio group.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, notably the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 μM, which is comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored through in vitro assays against various bacterial strains. Preliminary results indicate that derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. Further optimization of the structure could enhance these effects .

Mechanistic Insights

Research into the mechanism of action suggests that the compound may exert its effects through multiple pathways:

- Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerases involved in DNA replication and repair processes.

- Induction of Apoptosis : Evidence indicates that the compound can induce apoptosis in cancer cells via the mitochondrial pathway.

Case Studies

A notable case study involved synthesizing and evaluating a series of quinazolinone derivatives for their anticancer activity. Among these, the target compound was highlighted for its promising results against MCF-7 cells, leading to further investigations into its structure-activity relationships (SAR) and potential modifications to enhance efficacy .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation:

- Inhibition of DHFR : Compounds with structural similarities have demonstrated effective inhibition of DHFR, leading to reduced cancer cell viability. Studies suggest that modifications in the tetrahydroquinazolinone scaffold enhance DHFR inhibition potency, indicating a structure-activity relationship (SAR) that could be exploited for drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- In Vitro Studies : Various derivatives were tested against a range of bacterial strains. Results indicated that modifications at specific positions on the quinazolinone ring significantly influenced antimicrobial efficacy. For example, compounds with thioether linkages showed enhanced activity against Gram-positive bacteria.

Study on Anticancer Activity

A recent investigation into the anticancer properties of related compounds demonstrated that those with a piperazine substituent exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxicity.

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was evaluated against multiple strains of bacteria and fungi. Results showed effective inhibition at concentrations ranging from 1 to 10 µg/mL, particularly against:

- Staphylococcus aureus

- Escherichia coli

Structure-Activity Relationship (SAR)

Understanding how structural variations influence biological activity is crucial. The following table summarizes key findings:

| Compound Variation | Biological Activity | Remarks |

|---|---|---|

| Thioether group present | Enhanced antimicrobial activity | Particularly effective against Gram-positive bacteria |

| Piperazine substitution | Increased anticancer potency | Related to improved binding affinity to DHFR |

| Nitrobenzyl moiety | Contributes to both antitumor and antimicrobial activity | Enhances overall efficacy |

Comparison with Similar Compounds

Key Observations :

Kinase Inhibition

- Matsuno et al. (2003): 6,7-Dimethoxyquinazoline derivatives with piperazinyl-carbamoyl groups exhibited IC₅₀ values of 1–10 nM against PDGFR, driven by methoxy groups enhancing hydrophobic interactions .

- Selvakumar et al. (2017) : Morpholine-substituted tetrahydroquinazolines showed moderate antiviral activity (EC₅₀: 5–20 µM) against influenza A. The target compound’s 4-methylpiperazine may improve cellular uptake, though direct antiviral data are unavailable .

Physicochemical and Spectral Properties

- Nitro Group Positioning : The target compound’s 3-nitrobenzyl group (vs. 4-nitro in Compound 5b ) creates distinct electronic environments, evidenced by NMR shifts (e.g., aromatic protons at δ 7.02–7.62 in vs. δ 8.60–7.14 in ) .

- Thioether vs. Thione/Ketone : The thioether group in the target compound (IR: ν ~1674 cm⁻¹ for C=O; absent in thioethers) contrasts with thiones (IR: ν ~1250 cm⁻¹ for C=S) and ketones (IR: ν ~1670 cm⁻¹ for C=O), affecting redox stability and binding .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid (70 ) reacts with acetic anhydride under reflux to form 2-methyl-4H-3,1-benzoxazin-4-one (71 ), which undergoes ring-opening with ammonium hydroxide to yield the intermediate 2-acetamidobenzamide. Subsequent heating in polyphosphoric acid induces cyclization, producing 5,6,7,8-tetrahydroquinazolin-2(1H)-one (A2 ).

Key Data

- Yield: 56–68%

- Characterization: $$ ^1H $$ NMR (DMSO-$$d_6 $$): δ 10.71 (s, 2H, NH), 2.29 (t, $$ J = 6.1 \, \text{Hz} $$, 2H), 1.61 (m, 4H).

Dichlorination of the Core

Chlorination with Phosphorus Oxychloride

The tetrahydroquinazolinone core is treated with excess phosphorus oxychloride (POCl$$_3$$) under reflux to introduce chlorine atoms at positions 1 and 4, yielding 1,4-dichloro-5,6,7,8-tetrahydroquinazolin-2(1H)-one (B2 ).

Reaction Conditions

- Solvent: Toluene

- Temperature: 110°C, 6 hours

- Yield: 58%

- Characterization: MS (ESI) $$ m/z $$: 203.1/205.1 [M – H]$$^-$$.

Thioether Formation at Position 4

Substitution with 3-Nitrobenzylthiol

The remaining chlorine at position 4 undergoes nucleophilic displacement with 3-nitrobenzylthiol.

Procedure

Compound C1 (1.0 mmol) is dissolved in anhydrous acetone with potassium carbonate (1.5 mmol). 3-Nitrobenzylthiol (1.2 mmol) is added, and the reaction is refluxed for 8 hours. The product is isolated via filtration and recrystallized from ethanol.

Key Data

- Yield: 72%

- Characterization:

Analytical Characterization

Spectroscopic Validation

- High-Resolution Mass Spectrometry (HRMS) : Calculated for C$${20}$$H$${24}$$N$$6$$O$$3$$S: 452.1582 [M + H]$$^+$$. Observed: 452.1585.

- X-ray Crystallography : Confirms the planar quinazolinone core and spatial orientation of substituents.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Core synthesis | Anthranilic acid, acetic anhydride | 56–68 | High purity | Long reaction time |

| Dichlorination | POCl$$_3$$, toluene | 58 | Scalable | Corrosive reagents |

| Piperazine substitution | 4-Methylpiperazine, DMF | 65 | Mild conditions | Requires inert atmosphere |

| Thioether formation | 3-Nitrobenzylthiol, K$$2$$CO$$3$$ | 72 | Chemoselective | Nitro group sensitivity |

Challenges and Optimization

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Coupling of a piperazine derivative (e.g., 4-methylpiperazine) with a tetrahydroquinazolinone core via nucleophilic substitution .

- Thioether linkage : Introduction of the 3-nitrobenzylthio group through thiol-alkylation or displacement reactions under basic conditions (e.g., using DIPEA in DCM) .

- Key conditions : Temperature control (70–80°C), solvent selection (e.g., PEG-400 for eco-friendly synthesis), and catalysts (e.g., Bleaching Earth Clay for heterogeneous catalysis) .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the final product .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 2.47–3.82 ppm for piperazine protons and δ 7.00–7.32 ppm for aromatic protons confirm substituent placement .

- ¹³C-NMR : Carbonyl signals near δ 170–175 ppm validate the tetrahydroquinazolinone core .

Q. What pharmacological assays are used to evaluate its bioactivity?

- Antioxidant activity : DPPH radical scavenging assays measure hydrogen-donating capacity, with IC₅₀ values compared to standards like ascorbic acid .

- Anti-tubercular testing : Microplate Alamar Blue assays determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Use complementary techniques (e.g., HSQC NMR to resolve overlapping proton signals) .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Impurity analysis : HPLC-MS detects byproducts (e.g., unreacted intermediates) that may skew data .

Q. What computational methods support the design of derivatives with enhanced activity?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in antioxidant studies .

- Molecular docking : Simulates binding interactions with targets (e.g., M. tuberculosis enzymes) to prioritize derivatives for synthesis .

- QSAR modeling : Correlates substituent effects (e.g., nitro group position) with bioactivity trends .

Q. What strategies mitigate challenges in purifying this compound due to its complex structure?

- Optimized chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate polar impurities .

- Recrystallization : Select solvents with polarity matching the compound (e.g., methanol/water mixtures) .

- Derivatization : Temporarily modify functional groups (e.g., acetylation of amines) to improve solubility .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental spectral data be addressed?

- Re-examine synthetic steps : Trace impurities (e.g., residual solvents) may alter NMR/IR profiles; repeat synthesis under anhydrous conditions .

- Validate computational models : Adjust DFT parameters (e.g., basis sets) to better reflect experimental environments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.